molecular formula C17H24N6O2 B2721599 1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923443-10-1

1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2721599
CAS No.: 923443-10-1
M. Wt: 344.419
InChI Key: HDLMYMQOYLFNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Research by Kim et al. (1978) explored the synthesis of imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogues, demonstrating their moderate antiviral activity against rhinovirus at nontoxic dosage levels. This study is foundational in understanding the chemical synthesis of complex purine structures and their potential antiviral applications (Kim et al., 1978).

Anticancer, Anti-HIV, and Antimicrobial Activities

Ashour et al. (2012) described the synthesis of triazino and triazolo[4,3-e]purine derivatives, assessing their in vitro anticancer, anti-HIV, and antimicrobial activities. Some compounds showed considerable anticancer activity, while others displayed moderate anti-HIV-1 activity and antimicrobial efficacy against specific bacterial strains (Ashour et al., 2012).

Molecular Interactions and Pharmacological Relevance

The study by Latosinska et al. (2014) on the topology of interactions in methylxanthines (caffeine, theobromine, and theophylline) used advanced NMR and computational techniques to elucidate the structural basis of their therapeutic potential. This research provides insights into how methyl substitution affects molecular interactions, relevant to the development of new drugs (Latosinska et al., 2014).

Synthesis and Evaluation of Antidepressant Agents

Zagórska et al. (2016) synthesized and evaluated a series of fluorinated arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione for serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying potential antidepressant and anxiolytic agents. This study highlights the application of purine derivatives in addressing neurological disorders (Zagórska et al., 2016).

Nucleoside Analogues and Their Biological Properties

Raju et al. (1989) focused on the synthesis of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues, exploring their potential as antiviral and antitumor agents. Although these compounds showed no significant activity in the tested models, the study contributes to the broader understanding of nucleoside analogues' synthesis and their potential biological applications (Raju et al., 1989).

Properties

IUPAC Name

3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-9(2)8-21-15(24)13-14(20(7)17(21)25)18-16-22(13)12(6)11(5)19-23(16)10(3)4/h10,12H,1,8H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLMYMQOYLFNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.